![molecular formula C17H12BrN3O3S B408798 7-bromo-2-(2,5-dimethoxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B408798.png)
7-bromo-2-(2,5-dimethoxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,5-Dimethoxyphenyl)methylene]-7-bromopyridino[3’,2’-5,4]imidazo[2,1-b]1,3-thiazolidin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with an imidazo[2,1-b]pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethoxyphenyl)methylene]-7-bromopyridino[3’,2’-5,4]imidazo[2,1-b]1,3-thiazolidin-3-one typically involves multi-step reactions. One common method involves the condensation of 2,5-dimethoxybenzaldehyde with 7-bromo-2-aminopyridine to form an intermediate Schiff base. This intermediate then undergoes cyclization with thiourea under acidic conditions to yield the desired thiazolidinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
化学反応の分析
Types of Reactions
2-[(2,5-Dimethoxyphenyl)methylene]-7-bromopyridino[3’,2’-5,4]imidazo[2,1-b]1,3-thiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imidazo ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazo derivatives.
Substitution: Various substituted thiazolidinone derivatives.
科学的研究の応用
2-[(2,5-Dimethoxyphenyl)methylene]-7-bromopyridino[3’,2’-5,4]imidazo[2,1-b]1,3-thiazolidin-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 2-[(2,5-Dimethoxyphenyl)methylene]-7-bromopyridino[3’,2’-5,4]imidazo[2,1-b]1,3-thiazolidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of the bromine atom and methoxy groups enhances its binding affinity and specificity. Pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid
- 6-Phenyl-imidazo[2,1-b]thiazole
- 2-(2,4-Dichloro-benzylidene)-benzo[4,5]imidazo[2,1-b]thiazol-3-one
Uniqueness
2-[(2,5-Dimethoxyphenyl)methylene]-7-bromopyridino[3’,2’-5,4]imidazo[2,1-b]1,3-thiazolidin-3-one stands out due to its unique combination of a bromine atom and methoxy groups, which enhance its chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications .
特性
分子式 |
C17H12BrN3O3S |
|---|---|
分子量 |
418.3g/mol |
IUPAC名 |
(4Z)-10-bromo-4-[(2,5-dimethoxyphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one |
InChI |
InChI=1S/C17H12BrN3O3S/c1-23-11-3-4-13(24-2)9(5-11)6-14-16(22)21-15-12(20-17(21)25-14)7-10(18)8-19-15/h3-8H,1-2H3/b14-6- |
InChIキー |
NNCZWURXCNJEOW-NSIKDUERSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2 |
SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2 |
正規SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


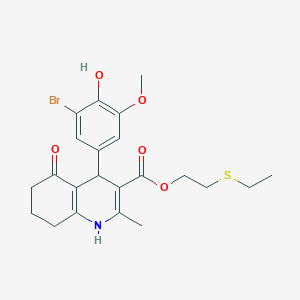
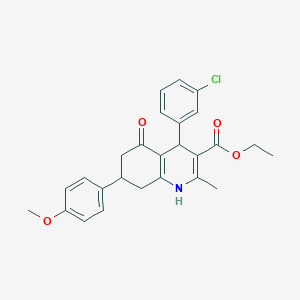
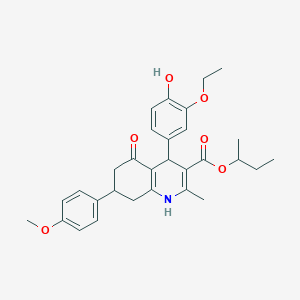

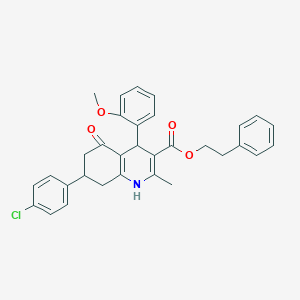
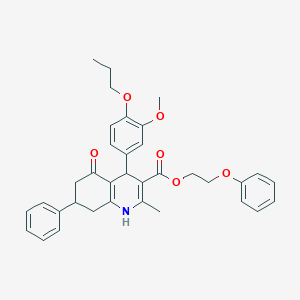
![5-[2-(5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B408724.png)

![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B408729.png)
![7,8-dimethoxy-5-(2-methylphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B408730.png)
![2,4-dichloro-N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)benzamide](/img/structure/B408731.png)
![2,6-Dibromo-4-{5-[(5-bromo-2-furoyl)amino]-1,3-benzoxazol-2-yl}phenyl 5-bromo-2-furoate](/img/structure/B408735.png)
![2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole](/img/structure/B408737.png)
![(2E)-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B408738.png)
